Akebia saponin D
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Overview
Description
Akebia saponin D is a bioactive triterpenoid saponin extracted from the rhizome of Dipsacus asper Wall, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anti-osteoporotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Akebia saponin D involves several steps, starting from the extraction of the raw material, Dipsacus asper. The process typically includes:
Extraction: The rhizomes are dried and powdered, followed by extraction using solvents like ethanol or methanol.
Purification: The crude extract undergoes purification through techniques such as column chromatography, which separates this compound based on its chemical properties.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving:
Large-scale extraction: Using industrial-grade solvents and equipment.
Automated purification systems: To ensure consistency and purity.
Quality control: Rigorous testing to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Akebia saponin D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the saponin structure.
Reduction: Reduction reactions can alter the triterpenoid backbone, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or altering its pharmacological properties.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Acidic or basic catalysts to facilitate substitution reactions.
Major Products: The products formed from these reactions can vary widely, but they often include modified saponins with altered biological activities, which are studied for their potential therapeutic benefits .
Scientific Research Applications
Akebia saponin D has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study saponin chemistry and its interactions with other molecules.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis.
Medicine: Demonstrated potential in treating conditions such as osteoporosis, Alzheimer’s disease, and inflammatory disorders
Industry: Explored for its use in developing new pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Akebia saponin D exerts its effects through several molecular pathways:
Neuroprotection: It activates the PI3K-Akt pathway, promoting the survival and differentiation of neural stem cells and protecting against neuroinflammation.
Anti-inflammatory: It activates AMP-activated protein kinase (AMPK), reducing the production of pro-inflammatory cytokines and alleviating allergic airway inflammation.
Bone health: It stimulates osteoblast activity and inhibits osteoclast formation, contributing to its anti-osteoporotic effects.
Comparison with Similar Compounds
Akebia saponin D is often compared with other triterpenoid saponins such as:
Ginsenosides: Found in ginseng, known for their adaptogenic and anti-inflammatory properties.
Astragalosides: From Astragalus membranaceus, noted for their immune-boosting effects.
Saikosaponins: From Bupleurum species, recognized for their hepatoprotective and anti-inflammatory activities.
Uniqueness: What sets this compound apart is its broad spectrum of biological activities and its potential in treating neurodegenerative diseases, which is less pronounced in other saponins .
Properties
Molecular Formula |
C47H76O18 |
---|---|
Molecular Weight |
929.1 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,9R)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23?,24-,25+,26+,27?,28?,29?,30-,31+,32+,33-,34-,35+,36+,37+,38?,39-,40?,43?,44-,45+,46?,47?/m0/s1 |
InChI Key |
CCRXMHCQWYVXTE-VKJQVCSQSA-N |
Isomeric SMILES |
C[C@@]12CCC3(CCC(CC3C1=CCC4C2(CCC5C4(CCC([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)(C)C)C(=O)OC7[C@@H]([C@H]([C@@H]([C@H](O7)COC8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |
Origin of Product |
United States |
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